N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via a methylene (-CH2-) bridge. Its structure is characterized by steric hindrance from the methyl groups, which may influence stability, solubility, and reactivity.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-10(16(4)14-8)6-12-11-7-13-15(3)9(11)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
LKOILRQQQGSUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives .
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of pyrazole derivatives, including N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, typically involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity. For instance, the condensation reactions involving hydrazones and aldehydes are common methods used to create such compounds. The structural characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity .
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. Some notable applications include:
1. Antidiabetic Activity:
- Pyrazole derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, indicating potential use in managing diabetes .
2. Antioxidant Properties:
- The antioxidant activity of pyrazole compounds has been documented, suggesting that they may help in reducing oxidative stress within biological systems. This can be particularly beneficial in preventing cellular damage associated with various diseases .
3. Antimicrobial Activity:
- Some studies have reported that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens. This makes them candidates for developing new antimicrobial agents.
Case Studies
Case Study 1: Antidiabetic Activity
In a study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their α-glucosidase inhibitory activities. Among these compounds, this compound demonstrated promising results with an IC50 value indicating effective inhibition of the enzyme .
Case Study 2: Antioxidant Activity
Another research effort focused on the antioxidant potential of various pyrazole derivatives. The study employed DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure radical scavenging activity. The results indicated that certain modifications to the pyrazole ring could enhance antioxidant properties significantly .
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical and Functional Properties
Stability and Reactivity
- Steric Effects : Methyl groups in Cu-CTC2 reduce reactivity at metal centers, enhancing stability . The target compound’s methyl substituents likely confer similar protection.
- Thermal Stability : Analogues like JNM-5 (a metal-organic framework) demonstrate high thermal resilience (up to 300°C), suggesting bis-pyrazole derivatives may also exhibit robust stability .
Solubility and Bioactivity
- Lipophilicity : Methyl groups increase hydrophobicity. For example, SIJ1278’s dimethylpyrazole moiety enhances membrane permeability in drug design .
- Pharmacological Potential: Pyrazole derivatives like elexacaftor (a CFTR modulator) utilize sulfonamide linkers for bioactivity, whereas the target compound’s methylene bridge may offer distinct pharmacokinetic profiles .
Comparative Data Table
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 206.25 g/mol. The structure features two pyrazole rings, which are known for their diverse biological activities.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.25 g/mol |
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves the modulation of autophagy and inhibition of the mTORC1 pathway, which are crucial for cancer cell survival and proliferation.
Case Study: MIA PaCa-2 Cells
In a study focusing on pancreatic cancer cells (MIA PaCa-2), compounds similar to this compound demonstrated significant antiproliferative activity. The compounds reduced mTORC1 activity and increased basal autophagy levels. Notably, they disrupted autophagic flux under nutrient-replete conditions, leading to an accumulation of LC3-II, a marker for autophagy .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 | < 0.5 | mTORC1 inhibition, increased autophagy |
| HepG2 | 3.25 | Cytotoxic effects via apoptosis |
| A549 | 26 | Induction of autophagy without apoptosis |
Anti-inflammatory Effects
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response. By modulating this pathway, the compound may help in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole rings can significantly affect their potency and selectivity against different biological targets.
Key Findings
- Substituent Effects : The presence of methyl groups at specific positions on the pyrazole ring enhances anticancer activity.
- Linker Variability : Different linkers connecting pyrazole moieties can alter pharmacokinetics and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with (1,3-dimethyl-1H-pyrazol-5-yl)methyl chloride in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Reaction optimization involves controlling temperature (60–80°C), stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using -NMR and IR spectroscopy to confirm functional group transformations .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- -NMR : Identify methyl groups (δ 2.1–2.5 ppm) and pyrazole protons (δ 5.8–6.2 ppm).
- -NMR : Confirm sp² carbons in pyrazole rings (δ 140–160 ppm) and methylene bridges (δ 40–50 ppm).
- IR : Detect N-H stretches (3200–3400 cm) and C-N vibrations (1250–1350 cm).
- Elemental Analysis : Verify C, H, N percentages (e.g., theoretical C: 63.1%, H: 7.2%, N: 29.7%) .
Q. How can hydrogen bonding patterns influence the compound’s crystallinity?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to analyze intermolecular N-H···N hydrogen bonds between pyrazole rings. Graph set analysis (e.g., Etter’s rules) helps classify motifs like rings, which stabilize the crystal lattice . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential for interpreting crystallographic data .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
- Case Study : If -NMR suggests free rotation of the methylene bridge but SCXRD reveals a fixed conformation, perform variable-temperature NMR to assess dynamic behavior. Computational modeling (DFT) can reconcile discrepancies by comparing energy barriers for rotation with experimental data .
Q. What strategies enhance the compound’s stability under catalytic or high-temperature conditions?
- Methodology :
- Steric Hindrance : Introduce bulky substituents (e.g., methyl groups at pyrazole 3- and 5-positions) to reduce decomposition.
- Coordination Chemistry : Test stability as a ligand in Cu(II) or Fe(III) complexes (e.g., Cu-CTC analogs), where metal coordination stabilizes the pyrazole framework .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (T) to assess thermal resilience .
Q. How does the compound’s electronic structure affect its reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Experimental Validation : Perform Suzuki-Miyaura coupling at the pyrazole 4-position using Pd(OAc)/PPh catalysts. Compare yields with computational predictions .
Q. What role does the compound play in supramolecular chemistry or crystal engineering?
- Case Study : The compound’s pyrazole N-H groups can act as hydrogen bond donors to form 2D networks with acceptors like nitro groups or carboxylates. Use SCXRD to map interactions and design co-crystals for tailored porosity or mechanical properties .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
